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molecular formula C7H6BrNO2 B1266985 2-Amino-3-bromobenzoic acid CAS No. 20776-51-6

2-Amino-3-bromobenzoic acid

Cat. No. B1266985
M. Wt: 216.03 g/mol
InChI Key: SRIZNTFPBWRGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115092B2

Procedure details

To a 100 mL round bottom flask, 2-amino-3-bromo-benzoic acid (5 g, 0.0234 mol) and urea (7.33 g, 0.122 mol) were added. The reaction mixture was stirred at 195° C. for 3 h. The reaction mixture was allowed to reach 80° C. and water was added. The aqueous reaction mixture was stirred for 5-10 min and filtered to afford the title compound [5.4 g, 97%]. This material was taken to the next step without any further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.33 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:12][C:13](N)=[O:14]>O>[Br:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[NH:1][C:13](=[O:14])[NH:12][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Name
Quantity
7.33 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 195° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 80° C.
STIRRING
Type
STIRRING
Details
The aqueous reaction mixture was stirred for 5-10 min
Duration
7.5 (± 2.5) min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC=C2C(NC(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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